molecular formula C8H14N2O2 B8652491 1,1-Cyclohexanedicarboxamide CAS No. 3839-25-6

1,1-Cyclohexanedicarboxamide

Cat. No.: B8652491
CAS No.: 3839-25-6
M. Wt: 170.21 g/mol
InChI Key: BAHZUGHIFPYDJT-UHFFFAOYSA-N
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Description

1,1-Cyclohexanedicarboxamide is a bicyclic organic compound featuring two carboxamide (-CONH₂) groups attached to adjacent carbon atoms on a cyclohexane ring. For instance, 1,1-Cyclohexanedicarboxylic acid (the precursor to the amide) exhibits pKa values of 3.45 and 4.11, suggesting moderate acidity due to steric and electronic effects of the adjacent substituents .

Properties

CAS No.

3839-25-6

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

cyclohexane-1,1-dicarboxamide

InChI

InChI=1S/C8H14N2O2/c9-6(11)8(7(10)12)4-2-1-3-5-8/h1-5H2,(H2,9,11)(H2,10,12)

InChI Key

BAHZUGHIFPYDJT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)N)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomerism: 1,1 vs. 1,2, 1,3, and 1,4 Derivatives

The position of substituents on the cyclohexane ring significantly impacts physicochemical properties:

Compound CAS Number Molecular Formula Key Features logP (Experimental/Inferred) Applications/Notes
1,1-Cyclohexanedicarboxamide Not reported C₈H₁₂N₂O₂ Symmetrical structure; high hydrogen-bonding capacity N/A (predicted lower than esters ) Potential use in polymers or ligands
1,2-Cyclohexanedicarboxamide 70925-11-0 C₈H₁₄N₂O₂ Cis/trans isomerism possible; steric hindrance N/A Intermediate for chiral catalysts
1,4-Cyclohexanedicarboxamide 205816-76-8 C₁₄H₁₈N₂O₂ Para-substitution; bulky aryl groups -0.237 (unsubstituted) Specialty chemicals or surfactants

Key Observations :

  • Symmetry : The 1,1-isomer’s symmetry may enhance crystallinity compared to 1,2 or 1,4 analogs, which exhibit cis/trans isomerism or steric strain.
  • Solubility : The unsubstituted 1,4-derivative has a low logP (-0.237), indicating higher hydrophilicity, while bulky substituents (e.g., tetracyclohexyl groups in CAS 143909-01-7) increase lipophilicity .
  • Reactivity : Adjacent carboxamides in 1,1- and 1,2-isomers may facilitate intramolecular interactions, influencing stability and reactivity.

Substituent Effects: Alkyl vs. Aryl Groups

Functionalization of the carboxamide groups alters properties:

Compound CAS Number Molecular Formula Substituents Key Properties
N,N'-Tetracyclohexyl-1,2-cyclohexanedicarboxamide 143909-01-7 C₃₂H₅₄N₂O₂ Tetracyclohexyl groups High molecular weight (MW: 522.8 g/mol); enhanced steric bulk
1,4-Cyclohexanedicarboxamide, N,N'-bis(4-methylphenyl) 205816-76-8 C₁₄H₁₈N₂O₂ 4-methylphenyl groups Increased aromaticity; potential UV absorption

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tetracyclohexyl) reduce solubility in polar solvents but improve thermal stability, making them suitable for high-performance polymers .

Comparison with Ester Derivatives

Compound CAS Number Functional Group Key Uses
1,2-Cyclohexanedicarboxylic acid, diisononyl ester 166412-78-8 Ester Plasticizer; regulated under REACH Annex XVII
Diethyl-1,2-cyclohexanedicarboxylate Not reported Ester Solvent or intermediate in organic synthesis

Key Observations :

  • Esters generally exhibit higher logP values (lipophilic) compared to carboxamides, favoring applications in plasticizers or surfactants.
  • Regulatory restrictions on certain esters (e.g., REACH Annex XVII ) highlight the importance of functional group choice in industrial applications.

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